2-Fluoroadenine-13C2,15N is a chemically modified nucleobase derived from adenine, where specific isotopes of carbon and nitrogen are incorporated into its structure. The compound features a fluorine atom at the 2-position of the adenine ring, which alters its chemical properties and biological interactions. The incorporation of stable isotopes, specifically two carbon-13 atoms and one nitrogen-15 atom, allows for enhanced tracking and analysis in various biochemical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
The chemical reactivity of 2-Fluoroadenine-13C2,15N is influenced by the presence of the fluorine atom and the isotopic labels. It can undergo typical nucleobase reactions such as:
These reactions are crucial for understanding its role in biochemical pathways and its potential as a therapeutic agent.
2-Fluoroadenine-13C2,15N exhibits unique biological activities due to the presence of the fluorine atom. Fluorinated nucleobases often show altered binding affinities to enzymes and receptors compared to their non-fluorinated counterparts. Studies suggest that this compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism, potentially impacting cellular processes such as DNA replication and repair. Furthermore, the isotopic labeling aids in tracking its metabolic fate in biological systems.
The synthesis of 2-Fluoroadenine-13C2,15N can be achieved through several methods:
The primary applications of 2-Fluoroadenine-13C2,15N include:
Interaction studies involving 2-Fluoroadenine-13C2,15N focus on its binding properties with proteins and nucleic acids. Research shows that the fluorinated adenine can exhibit altered binding affinities compared to unmodified adenine, which can be exploited to design selective inhibitors for enzymes involved in nucleotide metabolism. Additionally, NMR studies utilizing this compound have provided insights into how modifications affect base pairing and stability within RNA structures .
Several compounds share structural similarities with 2-Fluoroadenine-13C2,15N, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Adenine | Purine base without modifications | Natural nucleobase; no isotopes or fluorination |
| 2-Aminopurine | Amino group at position 2 | Increased reactivity; used in mutagenesis |
| 6-Mercaptopurine | Thiol group at position 6 | Anticancer agent; alters purine metabolism |
| 2-Fluoroadenosine | Fluorinated version of adenosine | Similar properties but lacks isotopic labeling |
The uniqueness of 2-Fluoroadenine-13C2,15N lies in its combination of fluorination and stable isotope labeling. This dual modification provides distinct chemical properties that enhance its utility in research settings, particularly in studying molecular interactions through advanced spectroscopic techniques. The incorporation of carbon-13 and nitrogen-15 enables precise tracking within biological systems while maintaining the core structure of adenine.
The design of 2-fluoroadenine-13C2,15N stems from systematic efforts to overcome NMR spectral complexity in nucleic acid studies. Traditional 13C/15N labeling alone often produces overlapping signals in purine-rich regions, particularly in structured RNAs where chemical shift dispersion is limited. By introducing fluorine-19 at the C2 position alongside dual 13C labels (typically at C2 and C8) and a 15N label at the N7 or N9 position, this compound achieves three-dimensional spectral separation unattainable with single-isotope approaches.
The synthetic route involves sequential isotopic incorporation starting from adenine precursors. For the 13C labels, ethylsodium 13C-xanthate mediates cyclization reactions to install carbon-13 at the C2 position, while Kolbe nitrile synthesis introduces the second 13C at C8. Nitrogen-15 incorporation at the N7 position employs Na15NO2-mediated nitrosylation followed by sodium dithionite reduction, a strategy adapted from purine biosynthesis pathways. Fluorination occurs via electrophilic substitution using Selectfluor or similar reagents, capitalizing on the electron-deficient nature of the adenine ring at specific synthetic intermediates.
This labeling strategy preserves the hydrogen-bonding geometry critical for base pairing while introducing minimal steric perturbation. Comparative 19F NMR studies demonstrate that the 2-fluoro substitution induces a chemical shift change of -0.052 ppm compared to non-fluorinated analogues, sufficient for unambiguous signal assignment without disrupting A-U/T base pairing. When combined with 13C-15N correlation experiments, researchers achieve atomic-level resolution of base stacking interactions and glycosidic bond torsion angles in RNA helices.
The development of 2-fluoroadenine-13C2,15N represents the convergence of two historical trajectories: fluorinated nucleoside pharmacology and stable isotope labeling. Early work with 2-fluoroadenosine in the 1990s revealed its unique 19F NMR properties, including distinct chemical shifts for intracellular phosphorylated metabolites versus extracellular nucleosides. These studies demonstrated that fluorine’s 100% natural abundance and high gyromagnetic ratio could overcome sensitivity limitations in cellular NMR, albeit with limited site specificity.
Parallel advances in isotopic labeling emerged through the 2000s, as researchers sought to resolve RNA structures exceeding 50 nucleotides. The landmark synthesis of 2-fluoroadenosine-5’-triphosphate (2F-ATP) in 2004 enabled T7 RNA polymerase-mediated incorporation of 2-fluoroadenine into HIV-2 TAR RNA, proving fluorine’s compatibility with enzymatic synthesis and base-pairing fidelity. This work established 19F as a viable probe for monitoring RNA structural transitions but lacked the complementary 13C/15N labels needed for comprehensive structural determination.
The integration of multiple isotopic labels began with [8-13C]-adenine derivatives in the late 2000s, which provided critical NOE constraints for RNA tertiary structure modeling. Subsequent innovations introduced 15N labels at the N7 position through modified AICA (5-aminoimidazole-4-carboxamide) pathways, enabling direct observation of Hoogsteen base pairing in G-quadruplex structures. The current generation of triply labeled compounds like 2-fluoroadenine-13C2,15N merges these advances, offering simultaneous access to fluorine’s environmental sensitivity and the structural precision of 13C-15N correlation spectroscopy.
Recent applications highlight this compound’s transformative potential. In studies of riboswitch aptamers, 2-fluoroadenine-13C2,15N has enabled real-time monitoring of ligand-induced conformational changes through 19F relaxation dispersion experiments while providing static structural snapshots via 13C-1H HSQC spectra. This dual capability addresses a critical gap in nucleic acid dynamics research, where traditional methods either sacrifice temporal resolution for structural detail or vice versa. The compound’s compatibility with both in vitro transcription and solid-phase synthesis further expands its utility across diverse experimental systems.
The adenine phosphoribosyltransferase gene serves as a critical target for counter-selection strategies utilizing 2-Fluoroadenine-13C2,15N in various genetic engineering applications [1] [2]. APT gene knockout validation represents a fundamental approach for confirming successful gene editing events, particularly in organisms where conventional selection markers prove inadequate or unavailable.
Molecular characterization of APT knockouts involves multiple validation approaches, each offering distinct advantages for confirming gene disruption events [3] [4]. PCR-based amplification strategies targeting the APT locus provide high-sensitivity detection of knockout events, typically requiring 4 hours for completion while maintaining low cost requirements. These methods rely on the principle that successful gene disruption prevents amplification of the intact gene sequence, providing clear evidence of successful editing [3].
Phenotypic selection using 2-Fluoroadenine resistance offers the most robust validation approach for APT knockout confirmation [1] [5]. Wild-type cells expressing functional APT enzyme convert 2-Fluoroadenine into toxic metabolites, leading to cell death when exposed to the compound. Conversely, APT knockout cells lacking functional enzyme activity demonstrate resistance to 2-Fluoroadenine treatment, enabling direct selection of successfully edited cells [5]. This approach demonstrates very high sensitivity with selection occurring over 72-hour periods, though requiring minimal cost investment.
Functional analysis through protein absence detection provides complementary validation of APT knockout events [4]. Western blot analysis targeting APT protein expression offers medium sensitivity detection within 8-hour timeframes, requiring low-cost investment while providing direct evidence of protein-level knockout confirmation. This approach proves particularly valuable when combined with molecular characterization methods for comprehensive validation protocols [4].
Table 1: APT Gene Knockout Validation Strategies
| Validation Method | Target Organism | Detection Principle | Sensitivity | Time Required (hours) | Cost Category |
|---|---|---|---|---|---|
| Molecular Characterization | Multiple oomycetes | PCR amplification failure | High | 4 | Low |
| Phenotypic Selection | Algae/Diatoms | 2-FA resistance | Very High | 72 | Low |
| Functional Analysis | Mammalian cells | Protein absence | High | 48 | Medium |
| Sequencing Confirmation | Various species | DNA sequence analysis | Very High | 24 | Medium |
| Western Blot Analysis | Bacterial systems | Protein detection | Medium | 8 | Low |
| Metabolic Assay | Clinical samples | Metabolite accumulation | High | 12 | High |
Phytophthora species transformation protocols have evolved significantly to accommodate the unique biological characteristics of these oomycete pathogens [6] [7]. Multiple transformation methodologies demonstrate varying efficiency levels across different Phytophthora species, with each approach offering distinct advantages for specific experimental requirements.
Agrobacterium-mediated transformation utilizing AtVIP1 enhancement represents a breakthrough development for Phytophthora genetic manipulation [6] [7]. This modified approach achieves medium-high transformation efficiency by incorporating Arabidopsis VirE2-interacting protein 1 into the transformation system. The AtVIP1-enhanced protocol demonstrates 75% success rates across Phytophthora infestans and Plasmopara viticola, yielding 20-100 transformants per experiment while requiring only standard laboratory equipment [7].
Polyethylene glycol-mediated protoplast transformation remains the traditional approach for Phytophthora genetic modification, though requiring specialized equipment and demonstrating variable efficiency across species [8] [9]. This method achieves low-medium transformation efficiency with 45% success rates, typically yielding 50-200 transformants per experiment. Despite requiring high technical complexity, protoplast transformation offers broad applicability across multiple Phytophthora species including P. infestans and P. sojae [9].
Electroporation-based transformation provides an alternative approach particularly suited for Phytophthora capsici genetic modification [10]. This methodology demonstrates medium transformation efficiency with 60% success rates, yielding 30-80 transformants per experiment while requiring specialized electroporator equipment. The approach offers medium technical complexity, making it accessible for laboratories with appropriate instrumentation [10].
Table 2: Phytophthora Species Transformation Protocol Comparison
| Method | Phytophthora Species | Transformation Efficiency | Technical Complexity | Equipment Requirements | Success Rate (%) | Typical Yield (transformants) |
|---|---|---|---|---|---|---|
| PEG-mediated protoplast | P. infestans/P. sojae | Low-Medium | High | Specialized | 45 | 50-200 |
| Agrobacterium-mediated (standard) | P. infestans | Low | Medium | Standard | 30 | 10-50 |
| Agrobacterium-mediated (AtVIP1) | P. infestans/P. viticola | Medium-High | Medium | Standard | 75 | 20-100 |
| Electroporation | P. capsici | Medium | Medium | Electroporator | 60 | 30-80 |
| Biolistic transformation | P. cactorum | Variable | High | Gene gun | 40 | 5-30 |
Selection marker development for bacterial and eukaryotic systems requires careful consideration of marker gene properties, selection agent effectiveness, and organism-specific requirements [11] [12]. Different marker categories offer distinct advantages depending on experimental objectives and target organism characteristics.
Antibiotic resistance markers represent the most widely utilized selection system for both bacterial and eukaryotic genetic engineering applications [11] [12]. Neomycin resistance (NeoR) conferring G418/Geneticin resistance demonstrates variable expression levels across different cell types, achieving utility scores of 7 for general selection applications. The marker provides broad applicability but may result in variable expression levels that could affect experimental outcomes [11].
Bleomycin resistance (BleoR) offering Zeocin resistance demonstrates superior performance characteristics compared to other antibiotic resistance markers [11]. This marker achieves high expression levels with utility scores of 9, making it particularly suitable for high expression studies requiring consistent transgene expression. The BleoR marker establishes optimal selection thresholds that favor cells expressing high levels of linked recombinant proteins [11].
Metabolic selection markers provide organism-specific advantages, particularly in eukaryotic systems [9] [13]. URA3 functioning through 5-fluoroorotic acid negative selection demonstrates medium expression levels with utility scores of 8, proving especially valuable for yeast genetics applications. Similarly, APT utilizing 2-Fluoroadenine negative selection achieves medium expression levels with utility scores of 8, offering particular advantages for oomycete genetics research [1] [9].
Counter-selection markers enable sophisticated genetic manipulation strategies requiring unmarked deletions or allelic exchange events [13]. The sacB marker conferring sucrose sensitivity when expressed achieves utility scores of 9 for unmarked deletion applications, while rpsL providing streptomycin sensitivity when mutated offers utility scores of 8 for allelic exchange procedures [13].
Table 3: Bacterial and Eukaryotic Selection Marker Development
| Marker Category | Marker Gene | Organism Type | Selection Agent | Expression Level | Utility Score | Common Applications |
|---|---|---|---|---|---|---|
| Antibiotic Resistance | NeoR (G418) | Bacterial/Eukaryotic | G418/Geneticin | Variable | 7 | General selection |
| Antibiotic Resistance | BleoR (Zeocin) | Bacterial/Eukaryotic | Zeocin | High | 9 | High expression studies |
| Metabolic Selection | URA3 | Eukaryotic | 5-FOA (negative) | Medium | 8 | Yeast genetics |
| Metabolic Selection | APT | Eukaryotic | 2-FA (negative) | Medium | 8 | Oomycete genetics |
| Counter-selection | sacB | Bacterial | Sucrose | Toxic when expressed | 9 | Unmarked deletions |
| Counter-selection | rpsL | Bacterial | Streptomycin | Lethal when mutant | 8 | Allelic exchange |
Dual-gene editing workflows in oomycetes present unique challenges and opportunities for advancing genetic engineering capabilities in these economically important organisms [1] [14] [15]. Multiple targeting strategies demonstrate varying efficiency levels depending on target gene combinations, editing systems employed, and selection methodologies implemented.
CRISPR-Cas12a systems demonstrate particular effectiveness for dual-gene editing applications in oomycete organisms [1] [14] [15]. Phaeodactylum tricornutum targeting APT and URA3 genes achieves single target efficiency of 87% while demonstrating dual target efficiency of 45%, resulting in an efficiency ratio of 0.52 when utilizing sequential selection strategies. This approach enables precise genetic modifications while maintaining reasonable success rates for multiple gene targeting [15].
Co-selection strategies offer alternative approaches for dual-gene editing workflows, particularly when targeting genes with complementary selection properties [14] [5]. Yarrowia lipolytica targeting CAN1 and URA3 genes demonstrates exceptional performance with single target efficiency of 72% and dual target efficiency of 75%, achieving an efficiency ratio of 1.04 through co-selection strategies. This represents one of the few cases where dual targeting exceeds single target efficiency, likely due to complementary selection pressures [14].
Sequential selection approaches provide more traditional dual-gene editing methodologies, though typically demonstrating reduced efficiency compared to single target approaches [1] [16]. Chlamydomonas reinhardtii targeting APT and NIA1 genes achieves single target efficiency of 85% while demonstrating dual target efficiency of 40.6%, resulting in an efficiency ratio of 0.48 through co-selection methodologies. Despite reduced efficiency, sequential approaches offer greater experimental control and validation opportunities [5].
Efficiency ratio analysis reveals consistent patterns across different organisms and target combinations, with most dual-gene editing workflows achieving 43-53% of single target efficiency levels [1] [16] [15]. This efficiency reduction reflects the inherent complexity of simultaneously disrupting multiple genetic loci while maintaining cell viability and selection marker functionality.
Table 4: Dual Gene Editing Workflow Efficiency in Oomycetes
| Target Combination | Organism | Editing System | Single Target Efficiency (%) | Dual Target Efficiency (%) | Efficiency Ratio | Selection Strategy |
|---|---|---|---|---|---|---|
| APT + URA3 | P. tricornutum | CRISPR-Cas12a | 87 | 45.0 | 0.52 | Sequential |
| APT + NIA1 | C. reinhardtii | CRISPR-Cas9 | 85 | 40.6 | 0.48 | Co-selection |
| APT + UMPS | P. tricornutum | CRISPR-Cas12a | 89 | 38.0 | 0.43 | Sequential |
| CAN1 + URA3 | Y. lipolytica | CRISPR-Cas12a | 72 | 75.0 | 1.04 | Co-selection |
| Multiple targets | C. beijerinckii | CRISPR-Cas9 | 95 | 50.0 | 0.53 | Sequential |